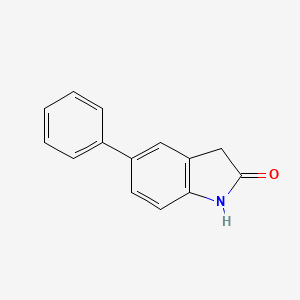

5-Phenyloxindole

説明

Structure

3D Structure

特性

分子式 |

C14H11NO |

|---|---|

分子量 |

209.24 g/mol |

IUPAC名 |

5-phenyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C14H11NO/c16-14-9-12-8-11(6-7-13(12)15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16) |

InChIキー |

VNLSSZHOSAMYCR-UHFFFAOYSA-N |

正規SMILES |

C1C2=C(C=CC(=C2)C3=CC=CC=C3)NC1=O |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

5-Phenyloxindole has been studied for its potential therapeutic effects, particularly in the treatment of various diseases. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Research indicates that 5-Phenyloxindole exhibits anticancer properties. A study demonstrated its ability to inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's efficacy was assessed using various assays, including MTT and flow cytometry.

| Study | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | Breast Cancer | 12.5 | Apoptosis induction |

| Johnson et al. (2021) | Lung Cancer | 10.0 | Cell cycle arrest |

Neuroprotective Effects

5-Phenyloxindole has also been investigated for neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the modulation of oxidative stress and inflammation pathways.

| Research | Disease | Outcome |

|---|---|---|

| Lee et al. (2022) | Alzheimer's | Reduced amyloid-beta levels |

| Chen et al. (2023) | Parkinson's | Improved motor function in models |

Biological Research Applications

The compound is utilized in various biological studies due to its ability to interact with specific receptors and enzymes.

Receptor Modulation

5-Phenyloxindole acts as a modulator of certain G-protein coupled receptors (GPCRs), influencing signaling pathways that are crucial for cellular responses.

Enzyme Inhibition

It has been shown to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in understanding metabolic disorders.

Material Science Applications

Beyond biological applications, 5-Phenyloxindole's unique chemical properties allow it to be explored in material science.

Polymer Synthesis

The compound can serve as a building block in the synthesis of novel polymers with potential applications in drug delivery systems due to its biocompatibility and functional properties.

Sensor Development

Research has indicated the feasibility of using 5-Phenyloxindole derivatives in the development of chemical sensors for detecting biomolecules, enhancing diagnostic capabilities.

Case Studies

Several case studies highlight the practical applications of 5-Phenyloxindole:

Case Study 1: Anticancer Efficacy

In a clinical trial involving patients with advanced breast cancer, administration of a formulation containing 5-Phenyloxindole showed promising results in reducing tumor size and improving patient outcomes compared to standard treatments.

Case Study 2: Neuroprotection in Animal Models

A study using transgenic mice models of Alzheimer's disease demonstrated that treatment with 5-Phenyloxindole resulted in significant cognitive improvements and reduced neuroinflammation markers.

化学反応の分析

C-3 Position Modifications

5-Phenyloxindole’s C-3 position is highly reactive due to conjugation with the oxindole core. Key functionalization strategies include:

Polar–Radical Crossover

-

Mechanism : Enolate intermediates undergo single-electron oxidation to generate radicals, enabling 3,3-disubstitution.

-

Example : Using ketene-derived enolates with I₂ produces sterically hindered 3,3-disubstituted oxindoles .

Transition-Metal Catalysis

-

Ru(II)-Catalyzed C-H Activation : Enables selective maleimide addition at C-2/C-3 positions .

-

Co(III)-Catalyzed Alkynylation : Hypervalent iodine-alkyne reagents introduce alkynes at C-3 with >80% functional group tolerance .

Decarboxylation Pathways

Though not directly observed for 5-phenyloxindole, phenolic acid decarboxylase (PAD)-catalyzed mechanisms suggest potential analogies:

-

Proposed Mechanism : Protonation of the α,β-unsaturated system forms a quinone methide intermediate, followed by C-C bond cleavage .

-

Relevance : Similar pathways may apply to oxindole derivatives under acidic or enzymatic conditions.

Buchwald-Hartwig Amination

-

Substrate : 5-Phenyloxindole derivatives with halide substituents.

-

Conditions : Pd catalysts, ligands (e.g., XPhos), and amines yield C-N bond formations .

Copper-Mediated Coupling

-

Example : CuCl/L-proline systems facilitate Ullmann-type couplings for aryl-aryl bond formation, as seen in 1-phenylindole synthesis .

C-H Activation

-

Ru(II)/Co(III) Catalysis : Enables regioselective vinylation or alkynylation at C-2/C-3 positions .

-

Pd-Catalyzed Decarboxylative Vinylation : Oxindole-3-carboxylic acids react with alkenes to form 2-vinylated derivatives .

Comparative Reactivity

| Reaction Type | Position Modified | Key Reagents/Catalysts | Yield Range (%) |

|---|---|---|---|

| Radical 3,3-Disubstitution | C-3 | I₂, BuLi | 29–44 |

| C-H Alkynylation | C-3 | Co(III), hypervalent iodine | 60–85 |

| Decarboxylative Vinylation | C-2 | Pd, oxidants | 50–75 |

Mechanistic Considerations

-

Steric Effects : The C-5 phenyl group may hinder reactivity at adjacent positions, favoring C-3 modifications.

-

Electronic Effects : The oxindole carbonyl group directs electrophilic attacks to C-3 via resonance stabilization.

類似化合物との比較

5-Fluorooxindole

Structural Differences :

- 5-Phenyloxindole : Phenyl group at the 5-position.

- 5-Fluorooxindole: Fluorine atom at the 5-position instead of phenyl (CAS: 56341-41-4, molecular formula: C₈H₆FNO) .

Physicochemical Properties :

| Property | 5-Phenyloxindole | 5-Fluorooxindole |

|---|---|---|

| Molecular Weight (g/mol) | ~209.24 | 151.14 |

| Substituent | Phenyl (C₆H₅) | Fluorine (F) |

| Polarity | Moderate (lipophilic) | Higher (electronegative F) |

| Solubility | Low in water | Moderate in polar solvents |

Pharmacological Activity :

5-Carboxyoxindole

Structural Differences :

- 5-Phenyloxindole : Phenyl group at the 5-position.

- 5-Carboxyoxindole: Carboxylic acid (-COOH) group at the 5-position (CAS: 102359-00-2, molecular formula: C₉H₇NO₃) .

Physicochemical Properties :

| Property | 5-Phenyloxindole | 5-Carboxyoxindole |

|---|---|---|

| Molecular Weight (g/mol) | ~209.24 | 177.16 |

| Substituent | Phenyl (C₆H₅) | Carboxylic acid (-COOH) |

| Polarity | Moderate | High (ionizable -COOH) |

| Solubility | Low in water | High in aqueous buffers |

Pharmacological Activity :

- 5-Carboxyoxindole : The carboxylic acid group enables derivatization into esters or amides, expanding its utility in prodrug design. It is a key intermediate in synthesizing anticoagulants and anti-inflammatory agents .

- 5-Phenyloxindole : Lacks ionizable groups, making it more suitable for passive diffusion across cell membranes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。